molecular formula C16H15Cl2N3O B11566090 N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide

Cat. No.: B11566090
M. Wt: 336.2 g/mol
InChI Key: ZOBRBDKFZGQZPR-VXLYETTFSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding hydrazide and aldehyde.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism by which N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide is unique due to the presence of both the 2,4-dichlorophenyl and 4-(dimethylamino)benzohydrazide moieties. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the dichlorophenyl group can enhance the compound’s lipophilicity and membrane permeability, while the dimethylamino group can influence its electronic properties and reactivity.

Properties

Molecular Formula

C16H15Cl2N3O

Molecular Weight

336.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(dimethylamino)benzamide

InChI

InChI=1S/C16H15Cl2N3O/c1-21(2)14-7-4-11(5-8-14)16(22)20-19-10-12-3-6-13(17)9-15(12)18/h3-10H,1-2H3,(H,20,22)/b19-10+

InChI Key

ZOBRBDKFZGQZPR-VXLYETTFSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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